N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-bromobenzoyl)piperazin-1-YL]-2-nitroaniline
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Overview
Description
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-bromobenzoyl)piperazin-1-YL]-2-nitroaniline is a complex organic compound that features a unique combination of adamantane, piperazine, and nitroaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-bromobenzoyl)piperazin-1-YL]-2-nitroaniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of adamantane derivatives with piperazine and nitroaniline under specific conditions. For example, the Chan–Lam coupling reaction can be employed to form the N-aryl derivatives of adamantane-containing amines . This reaction utilizes copper (II) acetate as a catalyst and proceeds at room temperature in the presence of a weak base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-bromobenzoyl)piperazin-1-YL]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can result in various substituted benzoyl derivatives.
Scientific Research Applications
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-bromobenzoyl)piperazin-1-YL]-2-nitroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antiviral, antibacterial, or anticancer activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-bromobenzoyl)piperazin-1-YL]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with viral proteins, potentially inhibiting viral replication. The piperazine and nitroaniline groups may contribute to the compound’s binding affinity and specificity for certain biological targets, such as enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound shares the adamantane moiety and has shown significant anti-DENV (dengue virus) activity.
N-[1-(adamantan-1-yl)ethyl]-5-chloropentanamide:
Uniqueness
N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-bromobenzoyl)piperazin-1-YL]-2-nitroaniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzoyl group allows for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules.
Properties
Molecular Formula |
C29H35BrN4O3 |
---|---|
Molecular Weight |
567.5 g/mol |
IUPAC Name |
[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C29H35BrN4O3/c1-19(29-16-20-12-21(17-29)14-22(13-20)18-29)31-26-15-25(6-7-27(26)34(36)37)32-8-10-33(11-9-32)28(35)23-2-4-24(30)5-3-23/h2-7,15,19-22,31H,8-14,16-18H2,1H3 |
InChI Key |
XRZRZZBQPAPSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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